
H-Gly-pro-gly-OH
Overview
Description
“H-Gly-pro-gly-OH” is a tripeptide containing the amino acids glycine and proline . It can be used for the synthesis of other polypeptides, such as (Pro Gly Gly)n . It is an end product of collagen metabolism .
Synthesis Analysis
The synthesis of “H-Gly-pro-gly-OH” involves the use of peptides with the sequence Ala-Pro-Gly or Gly-Pro-Gly . These peptides are examined as possible substrates or inhibitors for the synthesis of hydroxyproline by protocollagen proline hydroxylase . The tripeptide BOC-Ala-Pro-Gly-OMe was not hydroxylated, but oligopeptides ranging in size from BOC(Ala-Pro-Gly)lOMe to BOC(Ala-Pro-Gly)nOMe served as substrates for the synthesis of hydroxyproline .
Molecular Structure Analysis
The molecular structure of “H-Gly-pro-gly-OH” has been studied using techniques such as infrared spectroscopy . The protonated peptide Gly-Pro-Gly-Gly (GPGG) was separated into two conformational families with collisional cross-sections of 93.8 and 96.8 Ų . Each family was independently analyzed by acquiring the infrared predissociation spectrum of the H₂-tagged molecules .
Chemical Reactions Analysis
“H-Gly-pro-gly-OH” is an end product of collagen metabolism that is further cleaved by prolidase . This process involves the hydroxylation of proline which has been incorporated into protocollagen, the large proline-rich and lysine-rich polypeptide precursor of collagen .
Physical And Chemical Properties Analysis
“H-Gly-pro-gly-OH” has a molecular weight of 229.24 . Its IUPAC name is (2S)-1-{[(aminoacetyl)amino]acetyl}-2-pyrrolidinecarboxylic acid . It is a solid substance and is stored at temperatures between -80 and -20 degrees Celsius .
Scientific Research Applications
- Application : It serves as a precursor for proline, which is essential for collagen synthesis. Collagen provides structural integrity to skin, tendons, bones, and other connective tissues. Researchers study this dipeptide to understand tissue repair mechanisms and wound healing .
- Application : By inhibiting prolidase, researchers explore potential therapeutic strategies. Recycling proline back into collagen synthesis is crucial for maintaining tissue health .
- Application : Scientists use infrared spectroscopy and molecular dynamics simulations to investigate its cis/trans isomerization. Understanding gas-phase conformations informs solution-phase behavior and protein folding .
- Application : Researchers explore its stability, solubility, and interactions with drug carriers. The dipeptide’s properties influence drug release kinetics and bioavailability .
- Application : Investigating H-Gly-Pro-Gly-OH’s ability to scavenge free radicals contributes to understanding oxidative stress and designing antioxidant therapies .
- Application : Researchers engineer H-Gly-Pro-Gly-OH derivatives with specific bioactivities. These may include antimicrobial, anti-inflammatory, or cell-signaling properties .
Collagen Metabolism and Tissue Repair
Prolidase Inhibition and Recycling
Peptide Conformational Studies
Drug Delivery and Stability
Antioxidant Properties
Bioactive Peptide Design
properties
IUPAC Name |
2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c10-4-7(13)12-3-1-2-6(12)9(16)11-5-8(14)15/h6H,1-5,10H2,(H,11,16)(H,14,15)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVOVKWEKGEOQB-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-pro-gly-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




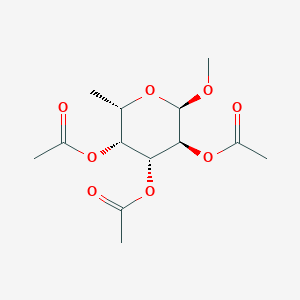
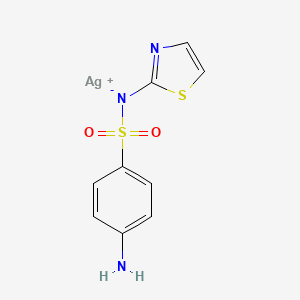




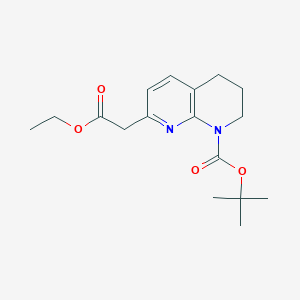
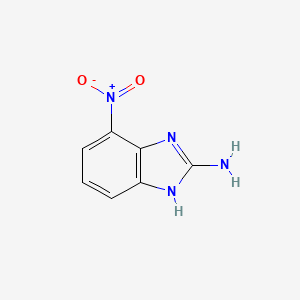

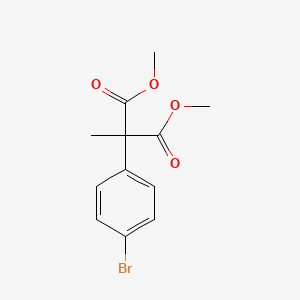

![6-Chloro-3-phenylbenzo[c]isoxazole](/img/structure/B3254760.png)
![3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3254781.png)